8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride
Overview
Description
8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride is an organic chemical synthesis intermediate . It is used in various branches of chemistry due to its wide range of applications .
Synthesis Analysis
The synthesis of this compound involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . More specific synthesis details may be found in technical documents and peer-reviewed papers .Molecular Structure Analysis
The molecular weight of this compound is 247.52 . Its IUPAC name is this compound . The InChI code for this compound is 1S/C8H7BrN2.ClH/c1-6-4-7(9)8-10-2-3-11(8)5-6;/h2-5H,1H3;1H .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . and should be stored at temperatures between 2-8°C .Scientific Research Applications
Organic Synthesis and Catalysis
The compound is instrumental in organic synthesis, particularly in facilitating the construction of imidazo[1,2-a]pyridine derivatives. For instance, it's used in the ionic liquid-promoted synthesis of 3-aminoimidazo[1,2-a]pyridines, highlighting its versatility and efficiency in organic transformations (Shaabani et al., 2006). Such methodologies offer greener alternatives to conventional synthesis by employing reusable catalysts and minimizing waste.
Material Science
In the realm of material science, derivatives of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride contribute to the development of novel materials. For example, the synthesis of luminescent lanthanide complexes showcases the potential of imidazo[1,2-a]pyridine derivatives in creating materials with unique optical properties (Petoud et al., 1997). These materials are crucial for applications in lighting, display technologies, and as sensors.
Pharmacology
Pharmacologically, the structural motif of imidazo[1,2-a]pyridine is a scaffold in the design of various therapeutic agents. For example, its derivatives have been explored as non-peptide bradykinin B2 receptor antagonists, offering insights into novel therapeutic pathways for treating diseases associated with the bradykinin pathway (Abe et al., 1998). This highlights its potential in the discovery and development of new drugs.
Chemical Inhibition and Corrosion
The compound and its derivatives have been evaluated for their role in corrosion inhibition, demonstrating the chemical versatility and practical applications of these molecules in protecting metals against corrosion (Saady et al., 2021). Such studies are vital for extending the lifespan of metal structures and components in various industrial applications.
Safety and Hazards
This compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been found to exhibit significant activity against mdr-tb and xdr-tb . This suggests that these compounds may interact with targets in a way that inhibits the growth or survival of these bacteria.
Biochemical Pathways
Given the activity of imidazo[1,2-a]pyridine analogues against mdr-tb and xdr-tb , it can be inferred that these compounds may affect pathways related to the survival and proliferation of these bacteria.
Pharmacokinetics
One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
The acute tb mouse model indicated a significant reduction of bacterial load when treated with q203, an imidazo[1,2-a]pyridine analogue . This suggests that 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride may have a similar bactericidal effect.
Action Environment
It’s worth noting that the storage temperature for this compound is between 2-8°c , suggesting that temperature could be a factor in its stability.
Biochemical Analysis
Biochemical Properties
8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction of this compound with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production. Additionally, this compound can affect the tricarboxylic acid cycle by modulating the activity of key enzymes, resulting in changes in the levels of intermediates and energy carriers .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments through targeting signals and post-translational modifications. For instance, this compound may be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and other nuclear proteins. Additionally, this compound can localize to the mitochondria, affecting mitochondrial function and energy production .
Properties
IUPAC Name |
8-bromo-6-methylimidazo[1,2-a]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.ClH/c1-6-4-7(9)8-10-2-3-11(8)5-6;/h2-5H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIAFYJNUYWRHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=C2C(=C1)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656909 | |
Record name | 8-Bromo-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-41-1 | |
Record name | 8-Bromo-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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